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Compound of Interest

Compound Name: 2-Methylthio-ATP tetrasodium

Cat. No.: B11930634 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of 2-Methylthio-ATP (2-MeSATP),

focusing on minimizing its off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)
Q1: What is 2-Methylthio-ATP (2-MeSATP) and what are its primary targets?

A1: 2-Methylthio-ATP (2-MeSATP) is a stable analog of adenosine triphosphate (ATP) that acts

as a potent agonist for P2Y purinergic receptors, a family of G protein-coupled receptors

(GPCRs).[1] Its primary intended targets are P2Y receptors, particularly the P2Y1 subtype.[2]

[3] It is also known to be an agonist at the P2Y11 receptor.[2]

Q2: What are the known off-target effects of 2-MeSATP?

A2: The primary off-target concerns with 2-MeSATP include:

Activity at other P2Y and P2X receptors: 2-MeSATP is not entirely specific for one P2Y

receptor subtype and can activate other P2 receptors, including some P2X ligand-gated ion

channels.[4] For instance, it is a potent agonist at multiple P2X receptors, such as P2X1 and

P2X3.[4]

Contamination with or degradation to 2-Methylthio-ADP (2-MeSADP): Commercial

preparations of 2-MeSATP may contain 2-MeSADP, a potent and selective P2Y1 receptor
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agonist.[2] Additionally, ectonucleotidases present in cell cultures can degrade 2-MeSATP to

2-MeSADP, complicating the interpretation of results.

Variable Agonist/Antagonist Activity: In some cellular contexts and depending on receptor

expression levels, 2-MeSATP has been reported to act as an antagonist, particularly at the

human P2Y1 receptor.[2][3]

Q3: How can I be sure that the observed effect in my experiment is due to 2-MeSATP and not

its potential off-target effects?

A3: A multi-faceted approach is recommended:

Use of Selective Antagonists: Employ selective antagonists for the suspected off-target

receptors to see if the observed effect is diminished.

Control Compounds: Include a structurally similar but inactive analog as a negative control.

[5]

Genetic Knockdown/Knockout: Utilize siRNA or CRISPR-Cas9 to reduce the expression of

the intended P2Y target.[5] If the cellular phenotype persists, it is likely due to an off-target

effect.

Purity Analysis: Whenever possible, verify the purity of your 2-MeSATP stock to rule out

significant contamination with 2-MeSADP.
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Issue Possible Cause Recommended Solution

Inconsistent results between

experiments or cell lines.

1. Differential expression of on-

target and off-target receptors.

2. Variability in

ectonucleotidase activity

leading to inconsistent

degradation of 2-MeSATP to 2-

MeSADP.

1. Characterize the P2Y and

P2X receptor expression

profile of your cell lines using

techniques like RT-qPCR or

western blotting. 2. Consider

using a stable, non-

hydrolyzable analog if

degradation is suspected, or

co-incubate with an

ectonucleotidase inhibitor.

Observed cellular response

does not match the expected

downstream signaling of the

intended P2Y receptor.

The effect may be mediated by

an off-target receptor that

couples to a different signaling

pathway.

1. Use pharmacological

inhibitors for different signaling

pathways (e.g., PLC, adenylyl

cyclase) to dissect the

mechanism. 2. Refer to the

signaling pathway diagrams

below to understand the

distinct pathways activated by

different P2Y receptors.

High background or non-

specific effects at high

concentrations of 2-MeSATP.

Higher concentrations are

more likely to engage lower-

affinity off-target receptors.[5]

Perform a dose-response

curve to determine the lowest

effective concentration that

elicits the desired on-target

effect and use this

concentration for subsequent

experiments.[5]

2-MeSATP shows antagonist

instead of agonist activity.

This has been observed in

some systems, particularly with

the human P2Y1 receptor, and

may be dependent on receptor

expression levels.[2][3]

Carefully characterize the

effect of 2-MeSATP in your

specific experimental system.

Consider using a different P2Y

agonist if consistent agonism is

required.
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Data Presentation
Table 1: Potency of 2-MeSATP and Related Compounds at Various P2 Receptors

Ligand
Receptor
Subtype

Species Assay Type
Potency
(EC50/Ki in
nM)

2-MeSATP P2Y1 Human

Agonist-

stimulated

[35S]GTPγS

binding

8

P2X1 Rat
Agonist-induced

current
54

P2X3 Rat
Agonist-induced

current
350

2-MeSADP P2Y1 Human

Inhibition of

[3H]2MeSADP

binding

~6.6

P2Y12 Human
Inhibition of

adenylyl cyclase
5

P2Y13 Human
Inhibition of

adenylyl cyclase
19

ATP P2Y1 Human

Agonist-

stimulated

[35S]GTPγS

binding

1,500

P2Y2 Human IP accumulation 85

P2Y11 Human
cAMP

accumulation
17,300

Note: This table is a summary of data from multiple sources and experimental conditions may

vary. Researchers should consult the primary literature for detailed information.
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Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is used to measure the activation of Gq-coupled P2Y receptors (e.g., P2Y1)

which leads to an increase in intracellular calcium.

Materials:

Cells expressing the P2Y receptor of interest

Black-walled, clear-bottom 96-well plates

Fura-2 AM calcium indicator dye

Hanks' Balanced Salt Solution (HBSS)

2-MeSATP and other relevant ligands

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02%

Pluronic F-127 in HBSS). Remove the culture medium and add the loading solution to each

well.

Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

Washing: Wash the cells twice with HBSS to remove extracellular dye.

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline

fluorescence ratio (340nm/380nm excitation, ~510nm emission).

Agonist Addition: Add 2-MeSATP or other agonists at various concentrations.
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Kinetic Reading: Immediately begin kinetic reading of the fluorescence ratio for a defined

period to capture the calcium transient.

Protocol 2: Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2Y receptor and can

be used in a competitive format to determine the affinity of unlabeled ligands like 2-MeSATP.

Materials:

Cell membranes expressing the P2Y receptor of interest

Radioligand (e.g., [3H]2-MeSADP)

Unlabeled 2-MeSATP

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation fluid and counter

Procedure:

Membrane Preparation: Thaw and dilute the cell membrane preparation in binding buffer.

Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a fixed concentration,

and varying concentrations of unlabeled 2-MeSATP.

Reaction Initiation: Add the diluted membrane preparation to each well to start the binding

reaction.

Incubation: Incubate the plate (e.g., at 30°C for 60 minutes) with gentle agitation.

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Quickly wash the filters with ice-cold wash buffer.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Mandatory Visualizations

P2Y1 Receptor Signaling

P2Y12/13 Receptor Signaling

2-MeSATP P2Y1 Receptor Gq Phospholipase C
(PLC) PIP2 IP3 + DAG Intracellular Ca2+

Release

2-MeSATP P2Y12/13 Receptor Gi Adenylyl Cyclase
(AC) ATP -> cAMP Decreased cAMP

Click to download full resolution via product page

Caption: Signaling pathways for Gq-coupled (P2Y1) and Gi-coupled (P2Y12/13) P2Y receptors.
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Workflow for Investigating Off-Target Effects

Observe Cellular Phenotype
with 2-MeSATP

Perform Dose-Response
Curve

Use Lowest Effective
Concentration

Test with Selective Antagonist
for Suspected Off-Target

Phenotype Blocked?

Off-Target Effect
Likely

Yes

Use siRNA/CRISPR for
Intended Target

No

Phenotype Persists?

On-Target Effect
Likely

No

Off-Target Effect
Confirmed

Yes

Click to download full resolution via product page

Caption: A logical workflow for investigating potential off-target effects of 2-MeSATP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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